Cas no 1354280-36-6 (tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate)

tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate
- tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate
- EN300-1874636
- 1354280-36-6
-
- インチ: 1S/C14H23N3O2/c1-14(2,3)19-13(18)17-11-6-4-10(5-7-11)12-8-15-9-16-12/h8-11H,4-7H2,1-3H3,(H,15,16)(H,17,18)
- InChIKey: KEWFNJCLBLODQP-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(NC1CCC(C2=CN=CN2)CC1)=O
計算された属性
- せいみつぶんしりょう: 265.17902698g/mol
- どういたいしつりょう: 265.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 67Ų
tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874636-0.25g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1874636-1.0g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1874636-10g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1874636-0.1g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1874636-0.05g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1874636-5.0g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1874636-10.0g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1874636-0.5g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1874636-5g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 5g |
$3812.0 | 2023-09-18 | ||
Enamine | EN300-1874636-2.5g |
tert-butyl N-[4-(1H-imidazol-4-yl)cyclohexyl]carbamate |
1354280-36-6 | 2.5g |
$2576.0 | 2023-09-18 |
tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamateに関する追加情報
Research Brief on tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate (CAS: 1354280-36-6) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate (CAS: 1354280-36-6) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This carbamate-protected imidazole derivative serves as a key intermediate in the synthesis of biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation. Recent studies have highlighted its utility in medicinal chemistry, where its unique structural features enable the development of novel therapeutic agents.
Structural analysis reveals that the tert-butyl carbamate group provides excellent protection for the amine functionality while maintaining compatibility with various synthetic transformations. The 4-(1H-imidazol-4-yl)cyclohexyl moiety offers a rigid scaffold that can be strategically modified to enhance binding affinity and selectivity. This combination makes 1354280-36-6 particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Recent applications of this compound have been reported in the development of kinase inhibitors, with particular focus on its incorporation into ATP-competitive binding motifs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a building block for selective PI3K inhibitors, showing promising results in preclinical cancer models. The researchers noted that the cyclohexyl-imidazole core provided optimal spatial orientation for target engagement while minimizing off-target effects.
In neuroscience research, 1354280-36-6 has shown potential as a precursor for histamine receptor modulators. A team at Harvard Medical School recently utilized this compound to develop novel H3 receptor antagonists with improved blood-brain barrier penetration. The tert-butyl carbamate group proved crucial for maintaining metabolic stability during in vivo studies, addressing a common challenge in central nervous system drug development.
The synthetic versatility of tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate has also been exploited in chemical biology probes. Researchers at Scripps Research Institute incorporated this scaffold into activity-based protein profiling (ABPP) reagents, enabling selective labeling of cysteine proteases. The imidazole moiety served as both a recognition element and a nucleophilic catalyst in these applications.
Looking forward, the unique properties of 1354280-36-6 position it as a valuable tool for diverse therapeutic areas. Ongoing research explores its potential in immunomodulation, with early-stage investigations suggesting applications in autoimmune disease treatment. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for fragment-based drug discovery approaches that are gaining prominence in the pharmaceutical industry.
1354280-36-6 (tert-butyl N-4-(1H-imidazol-4-yl)cyclohexylcarbamate) 関連製品
- 103500-22-7(benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate)
- 56045-25-1(6-(2-methoxyphenyl)-2-methylpyrimidin-4-ol)
- 2428-06-0(1,3,2-Dioxaphosphorinane,2-chloro-5,5-dimethyl-)
- 1603381-94-7(2-bromo-4-methanesulfonylbenzene-1-sulfonyl chloride)
- 1327201-39-7(1-(4-chlorophenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride)
- 922884-70-6(N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide)
- 1105235-96-8(N-(4-{2-(3,5-dimethylphenoxy)ethylsulfamoyl}phenyl)-2-methylpropanamide)
- 1923200-91-2((R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride)
- 1806845-38-4(6-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetonitrile)
- 2648939-46-0(1-(5-Bromopyridin-2-yl)-2-(methylamino)butan-1-one)




